N-Formyl-D-kynurenine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

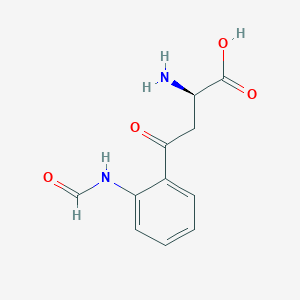

N-formyl-D-kynurenine is a formamide that is the D-enantiomer of N-formylkynurenine. It is a D-alpha-amino acid and a member of formamides. It is a tautomer of a this compound zwitterion.

Scientific Research Applications

Neuropharmacological Applications

N-Formyl-D-kynurenine plays a significant role in neuropharmacology due to its involvement in the kynurenine pathway, which is linked to several neurodegenerative diseases and psychiatric disorders.

Schizophrenia

Recent studies have indicated that alterations in kynurenine metabolites, including this compound, are implicated in the pathophysiology of schizophrenia. Elevated levels of kynurenine and its metabolites were observed in the dorsolateral prefrontal cortex of individuals with schizophrenia compared to controls, suggesting a potential biomarker role for these metabolites in diagnosing and understanding the disease .

Depression and Bipolar Disorder

The kynurenine pathway has been associated with mood disorders such as major depressive disorder and bipolar disorder. Research indicates that increased levels of kynurenine metabolites correlate with depressive symptoms, highlighting the potential of this compound as a target for therapeutic intervention .

Cardiovascular Applications

This compound has been studied for its implications in cardiovascular health, particularly concerning inflammation and vascular function.

Biomarker for Cardiovascular Events

Kynurenine levels have been suggested as potential biomarkers for adverse cardiovascular events. Studies show that elevated kynurenine levels correlate with inflammatory markers and may indicate an increased risk of conditions such as atherosclerosis .

Mechanistic Insights

Research has demonstrated that this compound can mediate vascular inflammation through the activation of the aryl hydrocarbon receptor, which exacerbates conditions like arterial calcification and cardiac remodeling . This suggests that targeting the kynurenine pathway could provide therapeutic benefits in managing cardiovascular diseases.

Immune Modulation

The kynurenine pathway is crucial in immune response regulation, with this compound contributing to immune modulation.

Inflammatory Responses

This compound and its metabolites can influence the balance between pro-inflammatory and anti-inflammatory cytokines. For instance, increased activity of indoleamine 2,3-dioxygenase (IDO) leads to higher production of kynurenines during inflammatory states, which can shift immune responses towards tolerance or suppression .

Cancer Immunotherapy

The modulation of immune responses via the kynurenine pathway presents a novel approach in cancer therapy. By manipulating levels of this compound, researchers aim to enhance anti-tumor immunity while mitigating tumor-induced immune suppression .

Summary Table of Applications

Case Study 1: Kynurenine Pathway in Schizophrenia

A study involving 21 individuals diagnosed with schizophrenia revealed significantly elevated levels of this compound compared to healthy controls. This finding supports the hypothesis that alterations in the kynurenine pathway may contribute to the neurobiological underpinnings of schizophrenia .

Case Study 2: Kynurenines as Cardiovascular Biomarkers

In a cohort study assessing patients with coronary artery disease, higher ratios of kynurenines were found to correlate positively with inflammatory markers such as C-reactive protein (CRP). This suggests that monitoring kynurenine levels could aid in predicting cardiovascular risk .

Chemical Reactions Analysis

Hydrolysis to Downstream Metabolites

NFK undergoes enzymatic hydrolysis to produce formylanthranilic acid and L-alanine , mediated by kynureninase . This reaction is pivotal for downstream kynurenine pathway metabolites.

Oxygen Incorporation and Isotopic Labeling Studies

Isotopic labeling experiments with ¹⁸O₂ and H₂¹⁸O demonstrated dynamic oxygen exchange in NFK’s carbonyl groups:

These studies highlight the lability of NFK’s oxygen atoms, which influences its metabolic stability and detection in analytical assays .

Role in the Kynurenine Pathway

NFK serves as a branch point in tryptophan catabolism, with its hydrolysis directing flux toward either neuroprotective (kynurenic acid ) or neurotoxic (quinolinic acid ) metabolites . Dysregulation of NFK metabolism is implicated in neurological disorders and immune modulation .

Structural and Stereochemical Considerations

NFK exists as the D-enantiomer (N-Formyl-D-kynurenine), differing from the more common L-form in its stereochemistry . While most studies focus on L-kynurenine derivatives, the D-form’s reactivity is presumed analogous, though its biological significance remains less explored .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for quantifying N-Formyl-D-kynurenine in biological samples?

Quantification typically involves high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) due to their sensitivity and specificity for kynurenine pathway metabolites. For enzymatic activity assays (e.g., IDO-1 activity), researchers measure the ratio of kynurenine to tryptophan using UV spectrophotometry at 365 nm. Ensure calibration with certified reference standards (e.g., PHR8908) and validate against matrix effects in plasma or tissue homogenates .

Q. How can researchers confirm the structural identity of synthesized this compound?

Use a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR for peak assignments) and Fourier-transform infrared spectroscopy (FT-IR) to validate functional groups. Cross-reference spectral data with published libraries or certified standards. For purity assessment, employ thin-layer chromatography (TLC) or HPLC with diode-array detection .

Q. What are the primary biological sources of this compound?

It is a metabolite of the kynurenine pathway, primarily generated by indoleamine 2,3-dioxygenase (IDO-1; EC 1.13.11.52) in immune cells (e.g., dendritic cells, macrophages) and hepatic tissues. IDO-1 catalyzes the oxidation of D-tryptophan to this compound, which is further metabolized to kynurenine .

Advanced Research Questions

Q. How do elevated plasma levels of this compound correlate with immune dysfunction in HIV patients?

Clinical studies indicate that high plasma levels of this compound correlate with poor immune reconstitution in HIV patients, including reduced CD4/CD8 ratios, Th17 cell depletion, and increased Treg populations. These effects are linked to IDO-1 overactivation, which promotes T cell exhaustion via PD-1/PD-L1 signaling and mTOR activation. Experimental models should include longitudinal immune profiling (flow cytometry) and IDO-1 inhibition assays to isolate causality .

Q. What experimental controls are critical when studying IDO-1 activity in vitro vs. in vivo models?

- In vitro: Use LPS-stimulated peripheral blood mononuclear cells (PBMCs) or monocyte-derived dendritic cells to mimic immune activation. Include IDO-1 inhibitors (e.g., 1-methyl-D-tryptophan) and measure kynurenine/tryptophan ratios.

- In vivo: Control for dietary tryptophan intake and gut microbiota composition, which influence baseline kynurenine levels. In murine models, genetic knockouts (e.g., IDO-1⁻/⁻) are essential for mechanistic studies .

Q. How can conflicting data on this compound’s role in neuroinflammation be resolved?

Contradictions arise from model-specific variables (e.g., cell type, species, disease stage). For example, in Alzheimer’s models, this compound may exacerbate neurotoxicity via NMDA receptor activation, while in HIV-associated neurocognitive disorders, it correlates with immune suppression. Researchers should:

- Replicate findings across multiple models (e.g., primary neurons vs. microglial cell lines).

- Perform metabolomic profiling to contextualize kynurenine pathway flux.

- Compare results with clinical cohorts using multivariate regression to account for confounders like age and comorbidities .

Q. What methodologies address the challenge of differentiating this compound from its isomer N-Formyl-L-kynurenine in assays?

Chiral separation techniques, such as chiral HPLC or capillary electrophoresis, are required to distinguish D- and L-isomers. Enzymatic assays using stereospecific enzymes (e.g., D-amino acid oxidase) can further validate enantiomeric purity. Mass spectrometry with collision-induced dissociation (CID) may also differentiate isomers based on fragmentation patterns .

Q. Methodological Guidance

Q. How should researchers design experiments to analyze IDO-1 activity in tissue samples?

- Tissue preparation: Homogenize tissues in PBS containing protease inhibitors. Centrifuge at 10,000×g to obtain supernatants.

- Activity assay: Incubate homogenates with D-tryptophan (100 µM) and methylene blue (electron acceptor) at 37°C. Measure this compound formation via HPLC or spectrophotometry. Normalize activity to total protein content (Bradford assay).

- Controls: Include heat-inactivated samples and IDO-1-specific inhibitors .

Q. What statistical approaches are recommended for correlating this compound levels with clinical outcomes?

- Use Spearman’s rank correlation for non-normally distributed data.

- For multivariate analysis, apply linear regression models adjusting for covariates (e.g., age, ART regimen).

- In longitudinal studies, mixed-effects models account for repeated measures and missing data .

Q. Data Interpretation and Contradictions

Q. How can researchers reconcile discrepancies between in vitro IDO-1 inhibition and in vivo therapeutic outcomes?

In vitro models often lack the complexity of systemic immune regulation (e.g., compensatory pathways like TDO). To address this:

- Combine in vitro findings with knockout mouse studies.

- Analyze bulk/single-cell RNA-seq data to identify compensatory gene expression.

- Test dual IDO-1/TDO inhibitors in preclinical models .

Q. Why do some studies report anti-inflammatory effects of this compound despite its pro-inflammatory role in HIV?

Context-dependent effects arise from metabolite concentration and microenvironment. Low levels may promote immune tolerance via Treg induction, while chronic elevation drives exhaustion. Researchers should dose-response experiments and spatial profiling (e.g., multiplex immunohistochemistry) in target tissues .

Properties

CAS No. |

13441-52-6 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

(2R)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |

InChI |

InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17)/t8-/m1/s1 |

InChI Key |

BYHJHXPTQMMKCA-MRVPVSSYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@H](C(=O)O)N)NC=O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.